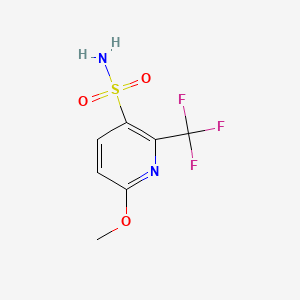
Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro and methoxy-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product quality.
化学反応の分析
Types of Reactions
Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of cellular pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methoxyphenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
- 3-Chloro-4-methoxyacetophenone
Uniqueness
Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and methoxy substituents on the phenyl ring further enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC名 |
methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
InChIキー |
YDRLKERBTWQAQN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
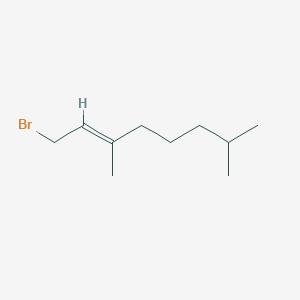
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)

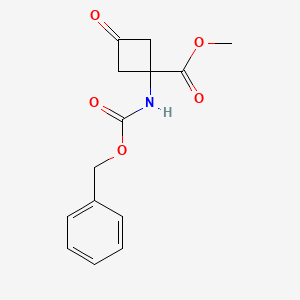
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
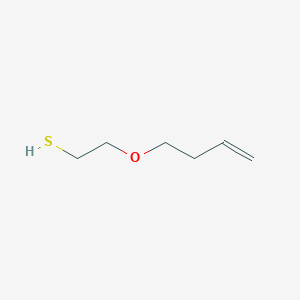
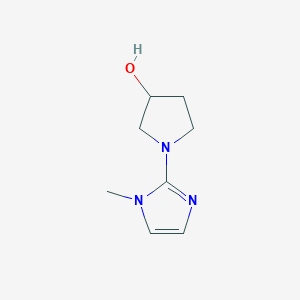

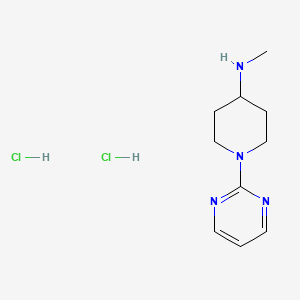
![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)

